molecular formula C14H14Cl2N2O2 B2734669 (2E)-2-{[(3,4-dichlorophenyl)amino](hydroxy)methylidene}-4,4-dimethyl-3-oxopentanenitrile CAS No. 1024696-02-3

(2E)-2-{[(3,4-dichlorophenyl)amino](hydroxy)methylidene}-4,4-dimethyl-3-oxopentanenitrile

Cat. No.: B2734669
CAS No.: 1024696-02-3
M. Wt: 313.18
InChI Key: XLGKSRFWGLPWOL-UKTHLTGXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-2-{[(3,4-dichlorophenyl)amino](hydroxy)methylidene}-4,4-dimethyl-3-oxopentanenitrile is a useful research compound. Its molecular formula is C14H14Cl2N2O2 and its molecular weight is 313.18. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

Researchers have synthesized and characterized complexes derived from similar structural frameworks, highlighting the versatility of such compounds in forming organotin(IV) complexes with potential anticancer properties. For instance, Basu Baul et al. (2009) explored amino acetate functionalized Schiff base organotin(IV) complexes, demonstrating their structural characterization and in vitro cytotoxicity against human tumor cell lines, emphasizing the compound's relevance in medicinal chemistry (Basu Baul et al., 2009).

Nonlinear Optical Properties

The nonlinear optical behavior of compounds structurally related to the mentioned compound has been studied, revealing their potential in developing new materials for optical applications. Murthy et al. (2013) synthesized and evaluated novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones to investigate their third-order nonlinear optical properties, suggesting applications in the field of photonics and optoelectronics (Murthy et al., 2013).

Molecular Docking and Biological Activities

Vanasundari et al. (2018) conducted spectroscopic, structural, electronic, and optical studies on compounds with a similar chemical framework, providing insights into their potential biological activities through molecular docking studies. These investigations point towards the role of such compounds in inhibiting biological targets, contributing to the development of new therapeutic agents (Vanasundari et al., 2018).

Cytotoxic Activity of Metal Complexes

The synthesis and testing of metal complexes derived from similar compounds have shown promising anti-tumor activities. Aboelmagd et al. (2021) synthesized metal complexes of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives, evaluating their cytotoxic activity against human colorectal carcinoma cells, indicating the potential of these complexes in cancer therapy (Aboelmagd et al., 2021).

Properties

IUPAC Name

(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-hydroxy-4,4-dimethylpent-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14Cl2N2O2/c1-14(2,3)12(19)9(7-17)13(20)18-8-4-5-10(15)11(16)6-8/h4-6,19H,1-3H3,(H,18,20)/b12-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKIFLTYOHCQKX-XFXZXTDPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=C(C#N)C(=O)NC1=CC(=C(C=C1)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)/C(=C(\C#N)/C(=O)NC1=CC(=C(C=C1)Cl)Cl)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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